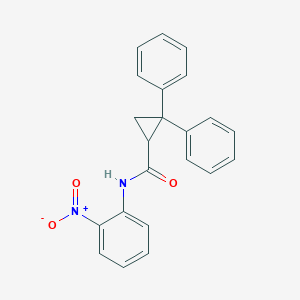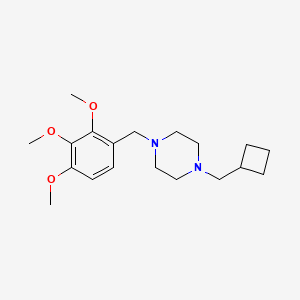
2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol, also known as DMET, is a benzimidazole derivative that has shown promising results in scientific research. This compound has been studied for its potential as an anti-cancer agent, as well as its effects on other physiological processes. In
Wirkmechanismus
The mechanism of action of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has been shown to disrupt this process, leading to the inhibition of cancer cell growth. 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has also been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has been shown to inhibit platelet aggregation, which could have implications for the treatment of cardiovascular disease. 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has also been found to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol as a research tool is its specificity for tubulin. This allows researchers to study the effects of tubulin inhibition on various physiological processes. However, 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has also been found to have some toxicity, which could limit its use in certain experiments. Additionally, 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has a low solubility in water, which could make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol. One area of interest is the development of more potent and selective tubulin inhibitors. Another area of research is the potential use of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol in combination with other anti-cancer agents, such as chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol and its effects on various physiological processes.
Synthesemethoden
The synthesis of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol involves the reaction of 2-mercaptoaniline with methyl isobutyrate, followed by the addition of ethyl iodide and sodium hydroxide. This reaction results in the formation of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol as a white crystalline solid. The purity of 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol can be confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(ethylthio)-5,7-dimethyl-1H-benzimidazol-6-ol has been studied for its effects on other physiological processes, such as its ability to inhibit platelet aggregation and its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-4,6-dimethyl-1H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-15-11-12-8-5-6(2)10(14)7(3)9(8)13-11/h5,14H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOGHDBYTFSVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1)C=C(C(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)


![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)
![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)